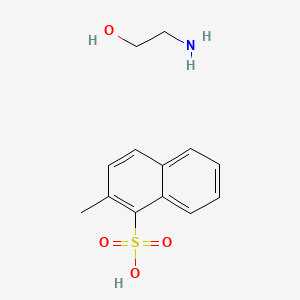Einecs 299-558-8
CAS No.: 93892-72-9
Cat. No.: VC16997361
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 93892-72-9 |
|---|---|
| Molecular Formula | C13H17NO4S |
| Molecular Weight | 283.35 g/mol |
| IUPAC Name | 2-aminoethanol;2-methylnaphthalene-1-sulfonic acid |
| Standard InChI | InChI=1S/C11H10O3S.C2H7NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;3-1-2-4/h2-7H,1H3,(H,12,13,14);4H,1-3H2 |
| Standard InChI Key | LFMBRBIVBYLOLV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O.C(CO)N |
Introduction
Regulatory Context of EINECS 299-558-8
The EC Inventory and EINECS Classification
The EC Inventory, maintained by ECHA, comprises three lists:
-
EINECS (European Inventory of Existing Commercial Chemical Substances): Includes substances marketed in the EU between January 1971 and September 1981 .
-
ELINCS (European List of Notified Chemical Substances): Covers substances notified after September 1981 under the Dangerous Substances Directive .
-
NLP (No-Longer Polymers): Encompasses substances reclassified as non-polymers after regulatory revisions in 1992 .
EINECS numbers follow the format 2xx-xxx-x or 3xx-xxx-x, where the first three digits represent the substance’s entry order . For example, EINECS 299-981-8 corresponds to a theophylline derivative , while EINECS 299-590-2 identifies a benzenesulfonic acid compound . These entries include CAS numbers, molecular formulas, and regulatory obligations .
REACH Compliance for EINECS Substances
Under REACH, substances listed in EINECS are classified as “phase-in” chemicals, requiring registration if produced or imported in quantities exceeding 1 ton annually . Even if EINECS 299-558-8 is listed, manufacturers must submit toxicity data, exposure assessments, and risk management plans to ECHA. Non-compliance results in market restrictions .
Structural and Chemical Properties of Analogous EINECS Compounds
Comparative Analysis of EINECS Entries
To infer the potential properties of EINECS 299-558-8, we examine structurally similar compounds:
Both compounds exhibit moderate molecular weights (200–300 g/mol) and polar surface areas exceeding 100 Ų, suggesting solubility in polar solvents . EINECS 299-558-8 likely shares these traits, given the structural consistency of EINECS-listed substances.
Functional Groups and Reactivity
EINECS 299-981-8 contains a purine-dione core (theophylline) complexed with 2-(methylamino)ethanol , while EINECS 299-590-2 combines benzenesulfonic acid with 2-aminoethanol . These structures imply that EINECS 299-558-8 may feature:
-
Aromatic or heterocyclic rings for stability.
-
Ionic or hydrogen-bonding interactions due to amine or sulfonic acid groups.
-
Moderate hydrophilicity, facilitating use in pharmaceutical or industrial formulations.
Synthesis and Industrial Applications
Synthetic Pathways for EINECS Compounds
EINECS entries often derive from well-established synthetic routes. For example:
-
EINECS 299-981-8: Synthesized via acid-base reactions between theophylline and 2-(methylamino)ethanol .
-
EINECS 299-590-2: Produced by neutralizing benzenesulfonic acid with ethanolamine .
If EINECS 299-558-8 is a salt or coordination complex, its synthesis likely involves similar neutralization or complexation methods.
Toxicological and Environmental Considerations
Hazard Classification
ECHA mandates hazard classification for all registered substances. For example:
-
EINECS 299-981-8: Theophylline derivatives are associated with cardiovascular and central nervous system toxicity at high doses .
-
EINECS 299-590-2: Benzenesulfonic acid compounds may cause skin irritation and aquatic toxicity .
EINECS 299-558-8 would require similar evaluations, including acute toxicity, carcinogenicity, and environmental persistence studies.
Risk Mitigation Strategies
Manufacturers must implement exposure controls, such as:
-
Personal Protective Equipment (PPE): Gloves and goggles for handling.
-
Waste Management: Neutralization before disposal to prevent ecosystem contamination.
Regulatory Gaps and Data Availability Challenges
Confidentiality Claims Under REACH
ECHA allows companies to withhold substance details if they claim confidentiality, which may explain the absence of public data for EINECS 299-558-8 . For instance, the exact application or synthetic process might be protected as intellectual property.
Recommendations for Further Research
To resolve uncertainties around EINECS 299-558-8, stakeholders should:
-
Consult ECHA’s Registered Substances Portal: For non-confidential registration dossiers.
-
Perform Analytical Characterization: Use techniques like NMR and mass spectrometry to elucidate structure.
-
Monitor Regulatory Updates: Track amendments to the EC Inventory or REACH Annexes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume